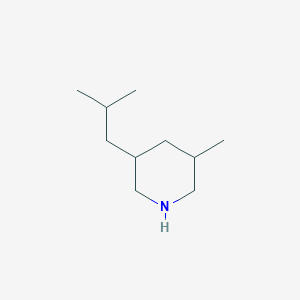![molecular formula C155H182O11P4Pd2 B13332495 dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium](/img/structure/B13332495.png)
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium is a complex organophosphorus compound that includes a palladium center. This compound is notable for its application in various catalytic processes, particularly in organic synthesis. The presence of palladium makes it a valuable catalyst in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane involves the reaction of dicyclohexylphosphine with 2-(2,6-dimethoxyphenyl)phenyl bromide under inert conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance efficiency and yield. The purity of the final product is ensured through rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
科学研究应用
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and polymers.
作用机制
The mechanism of action of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane involves the coordination of the phosphine ligand to the palladium center. This coordination facilitates the activation of the palladium catalyst, enabling it to participate in various catalytic cycles. The molecular targets include organic substrates that undergo transformation through oxidative addition, transmetalation, and reductive elimination pathways.
相似化合物的比较
Similar Compounds
Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another phosphine ligand used in palladium-catalyzed reactions.
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: A similar ligand with different substituents on the biphenyl ring.
Uniqueness
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is unique due to its specific electronic and steric properties, which enhance its catalytic efficiency. The presence of methoxy groups on the phenyl ring provides additional stabilization to the palladium center, making it a more effective catalyst compared to similar compounds.
This compound’s versatility and efficiency in catalysis make it a valuable tool in both academic research and industrial applications.
属性
分子式 |
C155H182O11P4Pd2 |
|---|---|
分子量 |
2557.8 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium |
InChI |
InChI=1S/4C26H35O2P.3C17H14O.2Pd/c4*1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h4*9-11,16-21H,3-8,12-15H2,1-2H3;3*1-14H;;/b;;;;3*13-11+,14-12+;; |
InChI 键 |
HGHLKXZFMABJGY-NLFLYQHWSA-N |
手性 SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13332413.png)
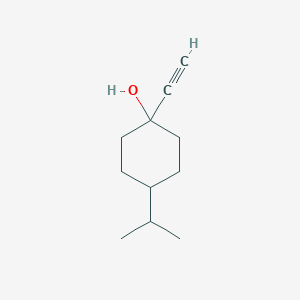
![8-Bromo-2-isopropylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13332425.png)
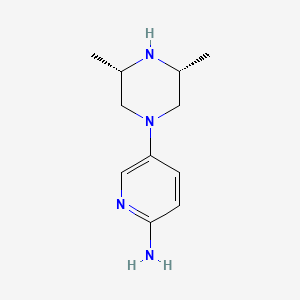
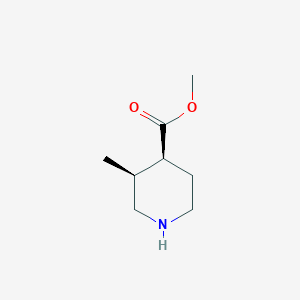
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13332432.png)
![tert-Butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate](/img/structure/B13332434.png)
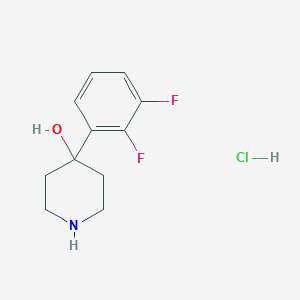

![tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13332462.png)
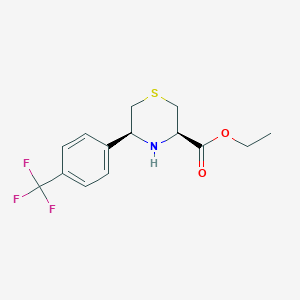
![(R)-3-Azaspiro[5.5]undecan-7-amine](/img/structure/B13332468.png)
![5-Nitro-3H-pyrazolo[4,3-a]phenanthridine](/img/structure/B13332475.png)
